
Flavopiridolhydrochlorid
Übersicht
Beschreibung
Alvocidibhydrochlorid: Es ist ein potenter Inhibitor von cyclin-abhängigen Kinasen (CDKs), insbesondere CDK9, und befindet sich in der klinischen Entwicklung zur Behandlung von akuter myeloischer Leukämie . Alvocidibhydrochlorid wurde auch auf sein Potenzial zur Behandlung anderer Erkrankungen wie Arthritis und Atherosklerose-Plaque-Bildung untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Alvocidibhydrochlorid wird aus dem Naturprodukt Rohitukine synthetisiert, das aus der Pflanze Aphanamixis polystachya gewonnen wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Alvocidibhydrochlorid beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Spezifische Details zu den industriellen Produktionsmethoden sind im öffentlichen Bereich nicht verfügbar.
Chemische Reaktionsanalyse
Arten von Reaktionen: Alvocidibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in Alvocidibhydrochlorid vorhandenen funktionellen Gruppen verändern.
Substitution: Die Chlorogruppe in der Verbindung kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von Alvocidibhydrochlorid erzeugen können.
Wissenschaftliche Forschungsanwendungen
Pharmacological Implications
Flavopiridol has shown potential in treating various malignancies. Its applications include:
- Leukemia and Lymphoma : Clinical trials have demonstrated its efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, with some patients experiencing stable disease for extended periods .
- Solid Tumors : Studies indicate that flavopiridol effectively inhibits tumor growth in solid tumors such as breast, lung, and thyroid cancers . For instance, it has been shown to decrease tumor weight and volume in patient-derived xenograft models of anaplastic thyroid cancer (ATC) .
- Combination Therapy : Flavopiridol exhibits synergistic effects when combined with DNA-damaging agents like gemcitabine and taxanes, enhancing overall treatment outcomes .
Anaplastic Thyroid Cancer
In a study involving ATC cell lines, flavopiridol demonstrated a sub-micromolar half-maximal inhibitory concentration (IC50), effectively reducing cell viability and inhibiting colony formation. In vivo studies confirmed its ability to reduce tumor size significantly .
Chronic Lymphocytic Leukemia
Clinical trials have reported that flavopiridol can lead to partial responses in patients with CLL, particularly when used alongside other therapies. The treatment resulted in prolonged stable disease in several patients .
Cutaneous T-cell Lymphoma
Research indicated that flavopiridol exhibited potent cytotoxicity against cutaneous T-cell lymphoma cells, suggesting its potential as a therapeutic agent for this type of cancer .
Summary of Clinical Findings
Cancer Type | Phase of Study | Key Findings |
---|---|---|
Anaplastic Thyroid Cancer | Preclinical | Significant tumor size reduction in xenograft models |
Chronic Lymphocytic Leukemia | Phase II | Partial responses observed; prolonged stable disease |
Cutaneous T-cell Lymphoma | Preclinical | High cytotoxicity against Hut78 cells |
Wirkmechanismus
Target of Action
Flavopiridol hydrochloride, also known as Alvocidib, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating cell cycle progression, apoptosis, and other cellular processes . Flavopiridol also targets other kinases, contributing to its broad-spectrum activity .
Mode of Action
Flavopiridol hydrochloride exhibits its therapeutic effects by inhibiting the kinase activity of its targets. It competes with ATP to inhibit CDKs, including CDK1, CDK2, and CDK4 . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it induces apoptosis, or programmed cell death, in non-small lung cancer cells .
Biochemical Pathways
Flavopiridol affects multiple biochemical pathways due to its interaction with CDKs and other kinases. It inhibits various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process . It also suppresses the formation of new blood vessels by decreasing VEGF secretion, suppressing MAPK pathways, and decreasing the secretion of MMP proteins .
Pharmacokinetics
It is known that it exhibits antiproliferative activity in several solid cancer cells . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on its bioavailability.
Result of Action
Flavopiridol hydrochloride’s action results in a decrease in cell proliferation and an increase in apoptosis . It reduces the levels of cell cycle proteins CDK9 and MCL1, leading to cell cycle arrest . It also decreases the in vitro ability of cancer cells to form colonies and impedes migration . Furthermore, it induces mitochondrial dysfunction and oxidative stress, as well as increasing BAX/BCL2 and pCDK1 levels .
Action Environment
It is known that the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, including mutations in genes like idh1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alvocidib hydrochloride is synthesized from the natural product rohitukine, which is extracted from the plant Aphanamixis polystachya .
Analyse Chemischer Reaktionen
Types of Reactions: Alvocidib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in alvocidib hydrochloride.
Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of alvocidib hydrochloride.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Roscovitin: Ein weiterer CDK-Inhibitor mit ähnlichem Wirkmechanismus.
Dinaciclib: Ein potenter Inhibitor von CDKs, einschließlich CDK1, CDK2, CDK5 und CDK9.
Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6.
Einzigartigkeit: Alvocidibhydrochlorid ist einzigartig in seiner potenten Hemmung von CDK9, das eine entscheidende Rolle bei der Transkriptionsregulation spielt . Diese Spezifität macht es besonders effektiv bei der gezielten Bekämpfung von Krebszellen, die für ihr Überleben auf CDK9 angewiesen sind .
Biologische Aktivität
Flavopiridol hydrochloride, a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum, is recognized primarily as a potent inhibitor of cyclin-dependent kinases (CDKs). Its biological activity has been extensively studied in the context of cancer therapy, particularly due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of flavopiridol, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
Flavopiridol exerts its biological effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. The compound has demonstrated preferential activity against CDK9, with reported IC50 values ranging from 6 to 25 nM for CDK9 and 84 to 200 nM for CDK2 . By inhibiting these kinases, flavopiridol disrupts several cellular processes:
- Cell Cycle Arrest : Flavopiridol induces G1 and G2 phase arrest by inhibiting CDK1, CDK2, and CDK4. This prevents cells from progressing to the synthesis (S) and metaphase (M) phases of the cell cycle .
- Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, it increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling .
- Transcriptional Regulation : Flavopiridol inhibits RNA polymerase II phosphorylation by targeting CDK9, thereby suppressing transcriptional activity related to cell survival and proliferation .
Efficacy in Cancer Models
Flavopiridol has shown significant anti-cancer activity across various preclinical and clinical studies. Below is a summary of its efficacy in specific cancer types:
Clinical Trials
Flavopiridol was the first CDK inhibitor to enter clinical trials, with initial studies starting in 1994. These trials have explored its use both as a monotherapy and in combination with other chemotherapeutic agents. Notable findings include:
- Combination Therapies : Flavopiridol has shown synergistic effects when combined with drugs such as gemcitabine and doxorubicin, enhancing overall anti-tumor efficacy .
- Dosing Regimens : Various infusion schedules have been tested, with continuous infusion over 72 hours being one of the most studied regimens. Recent trials are also investigating shorter infusion times to achieve higher peak concentrations .
Case Studies
Several case studies have highlighted the potential benefits and challenges associated with flavopiridol treatment:
- Case Study on AML : A patient with relapsed AML treated with flavopiridol showed a significant reduction in blast cells after a regimen combining flavopiridol with standard chemotherapy. The patient achieved partial remission, demonstrating the compound's potential effectiveness .
- Anaplastic Thyroid Cancer : In a study involving ATC cell lines, flavopiridol treatment resulted in reduced colony formation and migration capabilities. This suggests its potential as a novel therapeutic option for this aggressive cancer type .
- Combination Therapy with Topoisomerase Inhibitors : Flavopiridol enhanced the effects of topoisomerase I inhibitors by suppressing Rad51 expression in a p53-dependent manner, indicating its role in overcoming resistance mechanisms in certain cancers .
Eigenschaften
CAS-Nummer |
131740-09-5 |
---|---|
Molekularformel |
C21H21Cl2NO5 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1 |
InChI-Schlüssel |
LGMSNQNWOCSPIK-KELGLJHESA-N |
SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl |
Isomerische SMILES |
CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl |
Kanonische SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
131740-09-5 |
Piktogramme |
Irritant |
Reinheit |
> 98% |
Synonyme |
Alvocidib; Alvocidib hydrochloride; Flavopiridol; HL 275; HL-275; HMR 1275; HMR-1275; L 86 8275; L86-8275; MDL 107,826A; MDL 107826A; MDL-107826A; NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.